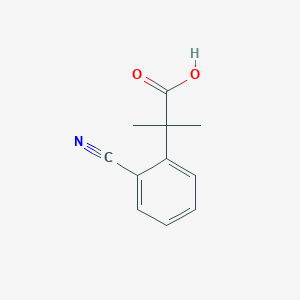

![molecular formula C22H16BeN2O2 B12301917 Bis[2-(2-pyridinyl)phenolato]beryllium CAS No. 220694-90-6](/img/structure/B12301917.png)

Bis[2-(2-pyridinyl)phenolato]beryllium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

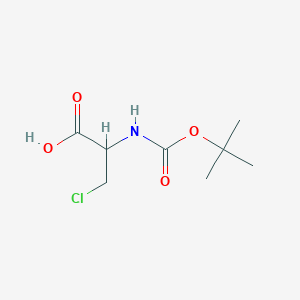

La synthèse du Bis[2-(2-pyridinyl)phénolato]beryllium implique généralement la réaction du chlorure de béryllium avec la 2-(2-hydroxyphényl)pyridine en présence d'une base. La réaction est réalisée dans un solvant organique tel que le tétrahydrofurane (THF) sous atmosphère inerte pour éviter l'oxydation. Le produit est ensuite purifié par sublimation pour atteindre une pureté élevée .

Méthodes de production industrielle

La production industrielle de Bis[2-(2-pyridinyl)phénolato]beryllium suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est souvent produit sous forme de pureté élevée et ultra-haute (99 %, 99,9 %, 99,99 %, 99,999 %) pour répondre aux exigences strictes des applications électroniques et pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le Bis[2-(2-pyridinyl)phénolato]beryllium subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation d'oxyde de béryllium et d'autres sous-produits.

Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés à l'état d'oxydation inférieur.

Substitution : Les ligands phénolato peuvent être substitués par d'autres ligands dans des conditions appropriées.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Les réactions d'échange de ligands impliquent souvent l'utilisation de bases ou d'acides forts pour faciliter le processus de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire de l'oxyde de béryllium, tandis que les réactions de substitution peuvent produire une variété de complexes de béryllium avec différents ligands .

Applications de la recherche scientifique

Le Bis[2-(2-pyridinyl)phénolato]beryllium présente un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme réactif et catalyseur dans diverses réactions de synthèse organique.

Biologie : Les propriétés de fluorescence du composé le rendent utile dans les applications d'imagerie biologique et de diagnostic.

Médecine : Des recherches sont en cours sur son utilisation potentielle dans les systèmes d'administration de médicaments et comme agent thérapeutique.

Industrie : C'est un matériau clé dans la production d'OLED à haute efficacité, servant de matériau de couche de transport d'électrons et de blocage de trous/d'excitons

Mécanisme d'action

Le mécanisme par lequel le Bis[2-(2-pyridinyl)phénolato]beryllium exerce ses effets est principalement lié à ses propriétés électroniques. La mobilité électronique élevée et le niveau d'énergie triplet du composé permettent des processus efficaces de transport de charge et de transfert d'énergie. Dans les OLED, il agit comme une couche de transport d'électrons et de blocage de trous, facilitant la recombinaison des électrons et des trous pour produire de la lumière .

Applications De Recherche Scientifique

Bis[2-(2-pyridinyl)phenolato]beryllium has a wide range of scientific research applications:

Chemistry: It is used as a reagent and catalyst in various organic synthesis reactions.

Biology: The compound’s fluorescence properties make it useful in biological imaging and diagnostic applications.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is a key material in the production of high-efficiency OLEDs, serving as an electron-transporting and hole/exciton-blocking layer material

Mécanisme D'action

The mechanism by which Bis[2-(2-pyridinyl)phenolato]beryllium exerts its effects is primarily related to its electronic properties. The compound’s high electron mobility and triplet energy level enable efficient charge transport and energy transfer processes. In OLEDs, it acts as an electron-transporting and hole-blocking layer, facilitating the recombination of electrons and holes to produce light .

Comparaison Avec Des Composés Similaires

Composés similaires

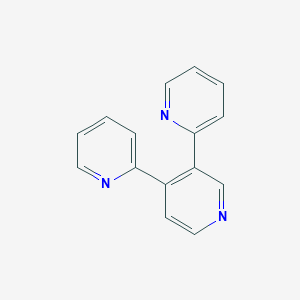

- Bis(2-(2-hydroxyphényl)pyridine)beryllium

- Trifluorométhanesulfonate de béryllium

- Acétylacétonate de béryllium

- 2-éthylhexanoate de béryllium

Unicité

Le Bis[2-(2-pyridinyl)phénolato]beryllium se distingue par sa combinaison unique de mobilité électronique élevée, de niveau d'énergie triplet élevé et d'excellente capacité de transport de charge. Ces propriétés le rendent particulièrement adapté à une utilisation dans les OLED à haute efficacité, où il sert à la fois de couche de transport d'électrons et de blocage de trous .

Propriétés

Numéro CAS |

220694-90-6 |

|---|---|

Formule moléculaire |

C22H16BeN2O2 |

Poids moléculaire |

349.4 g/mol |

Nom IUPAC |

beryllium;2-pyridin-2-ylphenolate |

InChI |

InChI=1S/2C11H9NO.Be/c2*13-11-7-2-1-5-9(11)10-6-3-4-8-12-10;/h2*1-8,13H;/q;;+2/p-2 |

Clé InChI |

HRQXKKFGTIWTCA-UHFFFAOYSA-L |

SMILES canonique |

[Be+2].C1=CC=C(C(=C1)C2=CC=CC=N2)[O-].C1=CC=C(C(=C1)C2=CC=CC=N2)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)

![6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)

![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)

![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)

![(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)

![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)

![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)